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Introduction:

NKTR-255 is an investigational immunotherapeutic agent designed to boost the body's natural
anti-cancer immune response. It is a polymer-conjugated form of recombinant human
interleukin-15 (rhlL-15), a cytokine that plays a critical role in the proliferation and activation of
key immune cells. This document provides a comprehensive overview of the pharmacological
profile of NKTR-255, including its mechanism of action, pharmacokinetic and
pharmacodynamic properties, and clinical development.

Mechanism of Action

NKTR-255 is an IL-15 receptor agonist. Interleukin-15 is a cytokine that is crucial for the
development, survival, and activation of natural killer (NK) cells and CD8+ T cells, both of which
are potent effectors of the anti-tumor immune response. NKTR-255, being a PEGylated
conjugate of rhiL-15, is designed to have an improved pharmacokinetic profile and sustained
signaling through the IL-15 receptor pathway.

The mechanism of action of NKTR-255 involves binding to the IL-15 receptor complex, which
consists of the IL-15 receptor alpha (IL-15Raq), the IL-2/IL-15 receptor beta (CD122), and the
common gamma chain (yc, CD132). Upon binding, NKTR-255 stimulates downstream signaling
pathways that lead to the proliferation and activation of NK cells and CD8+ T cells. Activated
NK cells and cytotoxic CD8+ T cells can then recognize and eliminate cancer cells. In
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preclinical studies, NKTR-255 has been shown to enhance the function of CD8+ T cells and NK

cells, leading to increased anti-tumor activity.[1][2]

Signaling Pathway

The signaling cascade initiated by NKTR-255 binding to the IL-15 receptor complex is central
to its immunomodulatory effects. The following diagram illustrates the key components and
relationships in the NKTR-255 signaling pathway.
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NKTR-255 signaling through the IL-15 receptor complex.

Pharmacodynamics

Preclinical studies in mice have demonstrated the pharmacodynamic effects of NKTR-255.
Administration of NKTR-255 resulted in a significant expansion of both CD8+ T cells and NK
cells. Specifically, a 2.5-fold expansion of CD8+ T cells and a 2.0-fold expansion of NK cells
were observed in wild-type mice.[1][2] Further studies have shown that NKTR-255 enhances
the production of interferon-gamma (IFN-y) and granzyme B by effector CD8+ T cells and NK
cells, which are key mediators of their cytotoxic activity.[1]

Table 1: Pharmacodynamic Effects of NKTR-255 in Preclinical Models

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8483758/
https://pubmed.ncbi.nlm.nih.gov/34375310/
https://www.benchchem.com/product/b10861645?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8483758/
https://pubmed.ncbi.nlm.nih.gov/34375310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8483758/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Observation Reference
CD8+ T Cell Expansion 2.5-fold increase in WT mice [1112]

NK Cell Expansion 2.0-fold increase in WT mice [1][2]

IFN-y and Granzyme B Enhanced in effector CD8+ T o
Production cells and NK cells

Clinical Development and Efficacy

NKTR-255 is being evaluated in several clinical trials for the treatment of various hematologic
malignancies. These trials are assessing the safety, tolerability, and efficacy of NKTR-255 both
as a monotherapy and in combination with other anti-cancer agents, such as CAR-T cell
therapies and monoclonal antibodies.

A Phase 1 clinical trial investigated NKTR-255 in combination with a bispecific CAR-T therapy
(CAR19-22) in adults with relapsed/refractory B-cell acute lymphoblastic leukemia.[3][4] The
combination was found to be safe and feasible, with high rates of durable responses.[3][4]
Notably, 8 out of 9 patients who received the combination therapy achieved measurable
residual disease-negative remission.[3][4] At 12 months, the progression-free survival for
patients treated with NKTR-255 was double that of historical controls (67% vs 38%).[4]

Another clinical study is a Phase 1b trial evaluating NKTR-255 in combination with CAR-T cell
therapy for the treatment of relapsed or refractory large B-cell lymphoma.[5] Additionally, a
Phase 1 dose-escalation study is assessing NKTR-255 as a monotherapy and in combination
with daratumumab or rituximab in adults with relapsed/refractory multiple myeloma or non-
Hodgkin's lymphoma.[6]

Table 2: Summary of Key Clinical Trials for NKTR-255
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Trial Identifier Phase Indication Intervention Status
Relapsed/Refract
ory B-cell Acute NKTR-255 + Results
NCT03233854 1 )
Lymphoblastic CAR19-22 Reported[3][4]
Leukemia
Relapsed or NKTR-255 +
NCT05359211 1b Refractory Large  CAR-T Cell Recruiting[5]

B-cell Lymphoma  Therapy

NKTR-255

Relapsed/Refract

) monotherapy or

ory Multiple ) o

in combination N
NCT04136756 1 Myeloma or Non- h Recruiting[6]

wi

Hodgkin's

daratumumab or
Lymphoma o
rituximab

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. The following provides an overview of the methodologies that could be employed in
the preclinical and clinical evaluation of NKTR-255.

Preclinical In Vivo Efficacy Studies

e Animal Models: Syngeneic tumor models in immunocompetent mice (e.g., C57BL/6 or
BALB/c) are typically used. Tumors are established by subcutaneous or intravenous injection
of cancer cells.

e Treatment: Once tumors are established, mice are treated with NKTR-255, a vehicle control,
or a comparator agent. NKTR-255 is administered intravenously at various dose levels and
schedules.

» Efficacy Endpoints: Tumor growth is monitored regularly using calipers. Survival is also a
primary endpoint.
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o Pharmacodynamic Assessments: At specified time points, blood and tumor tissues are
collected to analyze the frequency and activation state of immune cell populations (CD8+ T
cells, NK cells) by flow cytometry. Cytokine levels in the plasma and tumor microenvironment
are measured by ELISA or multiplex assays.

Clinical Trial Protocol (Phase 1 Dose Escalation)

o Study Design: A 3+3 dose-escalation design is commonly used to determine the maximum
tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of NKTR-255.

» Patient Population: Patients with relapsed/refractory hematologic malignancies who have
exhausted standard treatment options.

o Treatment: NKTR-255 is administered intravenously in escalating dose cohorts. Treatment is
given in cycles (e.g., every 21 or 28 days).

o Safety Assessments: Patients are monitored for adverse events (AEs) and dose-limiting
toxicities (DLTSs).

o Efficacy Assessments: Tumor response is evaluated according to standard criteria (e.qg.,
RECIST for solid tumors, or specific criteria for hematologic malignancies).

o Pharmacokinetic and Pharmacodynamic Sampling: Blood samples are collected at various
time points to determine the pharmacokinetic profile of NKTR-255 and to assess its effects
on immune cell populations and cytokine levels.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical in vivo study of NKTR-255.
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Preclinical In Vivo Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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